molecular formula C8H6N2O3 B019921 2-Methoxy-4-nitrobenzonitrile CAS No. 101084-96-2

2-Methoxy-4-nitrobenzonitrile

Cat. No.: B019921
CAS No.: 101084-96-2
M. Wt: 178.14 g/mol
InChI Key: MLIKCKXLGYEGAO-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3. It is a yellow crystalline solid that is used as an intermediate in organic synthesis. This compound is known for its applications in the preparation of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

2-Methoxy-4-nitrobenzonitrile is an organic building block

Mode of Action

The mode of action of this compound is not directly specified in the available resources. As an organic building block, it likely interacts with its targets through chemical reactions, contributing to the formation of larger, more complex molecules. For instance, it may be used in the preparation of 4-amino-2-methoxybenzonitrile .

Pharmacokinetics

As a small organic molecule, its bioavailability would likely be influenced by factors such as its lipophilicity and water solubility .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid dust formation, ensure adequate ventilation, and keep the containers tightly closed in a dry, cool, and well-ventilated place . These precautions suggest that factors such as humidity, temperature, and exposure to air could potentially affect the stability and reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the para position relative to the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: 2-Methoxy-4-aminobenzonitrile.

    Substitution: Various substituted benzonitriles.

    Hydrolysis: 2-Methoxy-4-nitrobenzoic acid.

Scientific Research Applications

2-Methoxy-4-nitrobenzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and other biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Methoxy-4-aminobenzonitrile
  • 2-Methoxy-4-nitroaniline
  • 2-Hydroxy-4-nitrobenzonitrile

Comparison: 2-Methoxy-4-nitrobenzonitrile is unique due to the presence of both a methoxy and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications. In comparison, similar compounds may lack one of these functional groups, limiting their reactivity and versatility.

Properties

IUPAC Name

2-methoxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIKCKXLGYEGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303222
Record name 2-Methoxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-96-2
Record name 2-Methoxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-nitrobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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